Product packaging for Etymemazine hydrochloride(Cat. No.:CAS No. 3737-33-5)

Etymemazine hydrochloride

Cat. No.: B030052
CAS No.: 3737-33-5
M. Wt: 363.0 g/mol
InChI Key: ZVSKDFRXWJPINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etymemazine hydrochloride is a phenothiazine-derived compound with significant research applications in neuropharmacology and behavioral studies. Its primary mechanism of action involves potent antagonism of various neurotransmitter receptors, most notably histamine H1 receptors and adrenergic α1 receptors. This multi-receptor profile makes it a valuable tool for investigating autonomic nervous system regulation, sedation mechanisms, and the interplay between histaminergic and adrenergic signaling pathways. Researchers utilize this compound to model and study conditions related to allergic responses, anxiety, and sleep-wake cycles in preclinical settings. Its properties as a central nervous system depressant are of particular interest for exploring the physiological basis of calmative states and for developing novel therapeutic agents targeting neurological disorders. The compound serves as a critical reference standard in analytical chemistry for the qualification and quantification of phenothiazines in experimental samples.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27ClN2S B030052 Etymemazine hydrochloride CAS No. 3737-33-5

Properties

IUPAC Name

3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2S.ClH/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20;/h6-12,15H,5,13-14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSKDFRXWJPINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045110
Record name Etymemazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3737-33-5
Record name Ethylisobutrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3737-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etymemazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etymemazine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etymemazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETYMEMAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7002E7T2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Investigations of Etymemazine Hydrochloride

Mechanism of Action and Receptor Interactions

Etymemazine (B1205488) hydrochloride's diverse pharmacological effects stem from its interactions with multiple neurotransmitter receptor systems within the central and peripheral nervous systems. As a member of the phenothiazine (B1677639) class, its activity is primarily characterized by its antagonism of histamine (B1213489) H₁, dopamine (B1211576), and muscarinic acetylcholine (B1216132) receptors.

Histamine H₁-Receptor Antagonism

Neuroleptic Activity and Dopamine Receptor Inhibition

The neuroleptic, or antipsychotic, properties of etymemazine hydrochloride are attributed to its ability to inhibit dopamine receptors, particularly the D₂ subtype. nih.gov Phenothiazines, as a class, are known to block postsynaptic dopamine receptors in the mesolimbic and mesocortical pathways of the brain. This dopaminergic blockade is believed to be the primary mechanism for their antipsychotic efficacy. While specific kinetic data for etymemazine's interaction with dopamine receptors is not extensively documented, its classification as an antipsychotic suggests a significant affinity for D₂ receptors.

Table 1: General Affinity of Phenothiazines for Dopamine D2 Receptors

Compound Class Receptor Target General Affinity
Phenothiazines Dopamine D₂ High

Note: This table represents the general affinity of the phenothiazine class. Specific Ki values for this compound are not available in the reviewed literature.

Anticholinergic Properties

This compound exhibits anticholinergic activity through its antagonism of muscarinic acetylcholine receptors. wikipedia.org This action can lead to a range of physiological effects, including dry mouth, blurred vision, and urinary retention. The anticholinergic properties of phenothiazines are a result of their ability to block the action of acetylcholine at muscarinic receptors in various tissues. The specific binding profile of etymemazine at different muscarinic receptor subtypes (M₁-M₅) has not been extensively characterized in publicly available research.

Sedative Effects

The sedative properties of this compound are a prominent feature of its pharmacological profile. This effect is primarily a consequence of its potent histamine H₁-receptor antagonism in the central nervous system. Histamine acts as a neurotransmitter that promotes wakefulness, and by blocking its action at H₁ receptors, etymemazine induces drowsiness and sedation. Its anticholinergic activity may also contribute to its sedative effects.

Exploration of Other Receptor Affinities and Ligand Binding Studies

While the primary pharmacological actions of this compound are attributed to its effects on histamine H₁, dopamine D₂, and muscarinic receptors, phenothiazines are known to interact with a broader range of receptors. These can include alpha-adrenergic and serotonin (B10506) receptors. However, specific ligand binding studies detailing the complete receptor affinity profile of this compound are not widely available. Comprehensive in vitro binding assays would be necessary to fully elucidate its interactions with a wider array of neurotransmitter receptors and to quantify its relative affinities.

Table 2: Potential Receptor Interactions of Phenothiazines

Receptor Family Potential for Interaction
Adrenergic (Alpha) Yes
Serotonergic (5-HT) Yes

Note: This table indicates potential interactions based on the known pharmacology of the phenothiazine class. Specific binding data for this compound is needed for confirmation.

Theoretical Analysis of Drug Release Mechanisms

The release of this compound from a pharmaceutical dosage form is governed by various physicochemical principles. A theoretical analysis of its release would involve considering factors such as the drug's solubility, the properties of the formulation excipients, and the intended release profile (e.g., immediate or sustained release).

For a sustained-release formulation, the mechanism of drug release could be modeled using various mathematical equations, such as the Higuchi model for diffusion-based release from a matrix, or the Korsmeyer-Peppas model to elucidate the nature of the release mechanism (e.g., Fickian diffusion, non-Fickian transport). The specific release kinetics would be dependent on the design of the delivery system. For instance, in a matrix-based system, the drug would be dispersed within a polymer, and its release would be controlled by diffusion through the polymer matrix and/or erosion of the matrix itself. In a reservoir-type system, the drug core would be enclosed by a rate-controlling membrane. Without specific experimental data from dissolution studies of this compound formulations, a definitive analysis of its release mechanism remains theoretical.

Pharmacokinetic and Pharmacodynamic Modeling

The primary goal of PK/PD modeling in antipsychotic drug development is to optimize dosing regimens to maximize efficacy while minimizing adverse effects. nih.gov This involves understanding the time course of the drug's concentration at its site of action in the brain and relating that to the desired therapeutic effect, often measured by a reduction in psychotic symptoms. nih.gov

For many antipsychotics, the pharmacodynamic effect is linked to the blockade of dopamine D2 receptors in the brain. mdpi.com PK/PD models for these drugs often aim to establish a relationship between drug concentration and the degree of D2 receptor occupancy.

A study on the phenothiazine thioridazine (B1682328) demonstrated the complexity of its PK/PD relationship, showing that the pharmacodynamic index linked to its efficacy can change over the duration of therapy. asm.org This highlights the importance of dynamic modeling to capture the full therapeutic profile of a drug.

The development of robust PK/PD models relies on the integration of data from preclinical studies and clinical trials. nih.gov These models can help to predict the therapeutic window of a new drug and inform the design of clinical studies. nih.gov

In Silico Predictions and Machine Learning Applications in Pharmacology

In recent years, computational approaches, including in silico predictions and machine learning, have become increasingly valuable in drug discovery and development. nih.gov These methods can be applied to a compound like this compound to predict its pharmacological properties and potential targets.

In silico target prediction tools can screen a compound's chemical structure against a vast database of known drug-target interactions to identify potential biological targets. nih.govacs.org For phenothiazine derivatives, such studies have identified potential interactions with a range of receptors and enzymes, including cholinesterases, dopamine receptors, and serotonin receptors. nih.govacs.org This information can help to elucidate the mechanism of action of a compound and identify potential off-target effects.

The table below shows a list of potential targets for phenothiazine derivatives as identified by in silico screening tools.

Predicted Target ClassSpecific ExamplesPotential Therapeutic Relevance
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Cognitive function, potential for side effects
Dopamine ReceptorsD2, D3, D4Antipsychotic effects
Serotonin Receptors5-HT2A, 5-HT2CModulation of antipsychotic effects and side effects
Adrenergic ReceptorsAlpha-1, Alpha-2Cardiovascular side effects
Muscarinic Acetylcholine ReceptorsM1, M2, M3, M4, M5Anticholinergic side effects

Machine learning algorithms can be trained on large datasets of drug properties and biological activities to build predictive models. researchgate.netnih.gov These models can be used to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential for drug-drug interactions. mdpi.com In the context of antipsychotics, machine learning has been used to predict treatment outcomes based on neuroimaging data and to identify novel drug candidates for central nervous system disorders. researchgate.netnih.govneurosciencenews.comfastcompany.com

For a compound with limited experimental data like this compound, these computational approaches can provide valuable initial insights into its pharmacological profile and guide further experimental investigation.

Therapeutic Applications and Clinical Research Trajectories

Past and Current Clinical Research Landscape

The research landscape for etymemazine (B1205488) hydrochloride is primarily historical, reflecting the era of first-generation antipsychotics. The methodologies and focus of these early studies differ significantly from modern clinical trial standards.

Historical Clinical Use in Neuropsychiatry

As a member of the phenothiazine (B1677639) class, etymemazine was developed during a period of significant discovery in psychopharmacology. Phenothiazines were among the first effective treatments for psychosis, fundamentally changing the management of severe mental illnesses. nih.gov These compounds, including etymemazine, were recognized for their diverse biological activities, acting on dopamine (B1211576), histamine (B1213489), serotonin (B10506), acetylcholine (B1216132), and α-adrenergic receptors. iiarjournals.orgnih.gov This broad receptor profile led to their use in a variety of neuropsychiatric conditions.

Clinical Studies in Dementia

Specific clinical trial data focusing exclusively on etymemazine hydrochloride for the treatment of dementia are not extensively detailed in accessible literature. However, the broader class of phenothiazines was commonly used to manage the behavioral and psychological symptoms of dementia (BPSD), such as agitation and delusions. nih.gov Research from that era often focused on controlling these challenging behaviors in institutionalized elderly patients.

Neuropsychiatric Applications

The primary application for phenothiazines was in the treatment of schizophrenia. nih.govnih.gov Their ability to alleviate psychotic symptoms like hallucinations and delusions was a major therapeutic breakthrough. nih.gov Beyond schizophrenia, the sedative and anxiolytic properties of phenothiazines led to their use in managing agitation, anxiety, and violent behavior across a spectrum of psychiatric disorders. jetir.org The antihistaminic effects of some phenothiazines, like promethazine (B1679618), also led to their use in anesthesia and for allergic conditions. iiarjournals.org

Clinical Study Design Methodologies

The clinical evaluation of early phenothiazine derivatives in the mid-20th century laid the groundwork for modern psychopharmacological research, though the methodologies were rudimentary by today's standards. Early trials often focused on observable behavioral changes in severely ill, hospitalized patients.

A 1963 study on the clinical evaluation of phenothiazine derivatives highlighted a methodology for testing new compounds against a standard, chlorpromazine (B137089). psychiatryonline.orgnih.gov The design focused on treatment-resistant patients and utilized special rating scales to differentiate drug actions on mood, activity, hostility, and tension. psychiatryonline.org

Key features of these early clinical study designs included:

Comparative Analysis : New phenothiazine derivatives were often compared against an established standard like chlorpromazine. psychiatryonline.org

Target Population : Trials frequently enrolled patients with chronic, treatment-resistant schizophrenia. psychiatryonline.org

Rating Scales : Specialized scales were developed to quantify changes in specific behaviors and symptoms. psychiatryonline.org

Double-Blind Studies : Even in early research, the importance of blinding was recognized, with studies employing placebo controls alongside active drug comparisons to mitigate bias. nih.gov

Below is a table summarizing the typical stages in the design of these historical clinical trials.

StageDescriptionKey Considerations in Historical Phenothiazine Trials
1. Hypothesis Definition Formulating a clear question the trial aims to answer.Does the new phenothiazine derivative show efficacy in treating psychotic symptoms? How does it compare to existing treatments like chlorpromazine?
2. Population Selection Defining inclusion and exclusion criteria for participants.Typically focused on hospitalized patients with chronic schizophrenia or severe psychosis. nih.govpsychiatryonline.org
3. Intervention & Control Defining the treatment, its administration, and the comparison group (placebo or standard treatment).Comparison of a new agent against a placebo and/or a standard phenothiazine. nih.gov
4. Outcome Measurement Identifying primary and secondary endpoints to measure efficacy.Use of observational rating scales to measure changes in agitation, delusions, and social functioning. psychiatryonline.org
5. Data Analysis Statistical analysis of the collected data to determine outcomes.Basic statistical comparisons to determine if observed effects were significant.

Discontinuation and Deprescribing Research

Research into discontinuing or reducing the dosage (deprescribing) of long-term antipsychotics like phenothiazines is a more recent area of focus, driven by concerns over long-term side effects. verenigingafbouwmedicatie.nl This is particularly relevant for older adults, where the risks of prolonged use may outweigh the benefits. frontiersin.org

Studies have shown that planned, supervised deprescribing of antipsychotics in older adults with dementia is feasible and can be done without a significant increase in behavioral and psychological symptoms. researchgate.netnih.gov A key finding is that gradual dose reduction is often more successful and associated with fewer adverse events than abrupt withdrawal. researchgate.net

The process of deprescribing involves careful patient monitoring and a collaborative approach between clinicians, patients, and caregivers.

Deprescribing StrategyDescriptionOutcome Considerations
Gradual Dose Reduction Slowly tapering the medication over weeks, months, or even years. verenigingafbouwmedicatie.nlGenerally associated with lower relapse rates and fewer withdrawal symptoms. researchgate.net
Abrupt Discontinuation Sudden cessation of the medication.Higher rates of relapse and/or adverse withdrawal events. researchgate.net
"Stop and Watch" Discontinuing the medication with close monitoring for any symptom re-emergence.Requires intensive monitoring and a clear plan for reinstatement if needed.

Qualitative research reveals that patients who reduce their antipsychotic medication often report benefits such as reduced mental clouding and emotional blunting. nih.gov However, some also experience a deterioration in mental health, highlighting the need for individualized and supportive approaches to discontinuation. nih.gov

Potential Repurposing and Novel Therapeutic Avenues

While this compound itself is not the subject of significant current repurposing research, the broader phenothiazine chemical scaffold is being actively investigated for new therapeutic uses beyond neuropsychiatry. researchgate.net Drug repurposing is an attractive strategy as it can reduce the time and cost of drug development by using compounds with established safety profiles. mdpi.com

The unique structure of phenothiazines allows them to interact with multiple biological targets, leading to a wide range of pharmacological effects. jetir.orgnih.gov This has opened up several promising avenues for research.

Current research into repurposing phenothiazine derivatives includes:

Anticancer Therapy : Many phenothiazine derivatives, including trifluoperazine, thioridazine (B1682328), and fluphenazine, have demonstrated anticancer properties. nih.govresearchgate.net They can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and disrupt cell membrane integrity. nih.gov Some studies are exploring the development of novel phenothiazine hybrids specifically designed as antitumor agents. mdpi.comtandfonline.com

Antimicrobial Activity : Phenothiazines have been shown to have antibacterial, antifungal, and antiprotozoal effects. iiarjournals.orgnih.gov They can enhance the effectiveness of antibiotics and overcome multidrug resistance by inhibiting efflux pumps in bacteria. mdpi.com

Neurodegenerative Diseases : Beyond their historical use, there is interest in the potential of phenothiazine derivatives in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov Some novel derivatives are being synthesized and screened for their ability to modulate cholinesterase activity, a key target in Alzheimer's therapy. nih.govacs.org

This research involves creating "hybrid" molecules, where the phenothiazine structure is combined with other pharmacophores to enhance activity against specific targets, such as those involved in cancer or microbial infections. nih.govmdpi.com

Antihistaminic Applications

This compound is classified as a first-generation antihistamine. nih.gov Its primary mechanism in this role is the blockade of histamine H1 receptors. By competitively inhibiting these receptors, it prevents histamine from binding and initiating the cascade of symptoms associated with allergic reactions. mdpi.comresearchgate.net Histamine, when released from mast cells during an allergic response, causes vasodilation, increased capillary permeability, and smooth muscle contraction, leading to common allergy symptoms. researchgate.net

The application of H1 receptor antihistamines is primarily for the treatment of histamine-mediated conditions, including:

Allergic rhinitis mdpi.com

Allergic conjunctivitis mdpi.com

Urticaria (hives) mdpi.com

Angioedema mdpi.com

Atopic dermatitis mdpi.com

Research into first-generation antihistamines like Etymemazine focuses on their efficacy in managing these conditions. Unlike second-generation antihistamines, they readily cross the blood-brain barrier, which contributes to their sedative effects but also opens avenues for investigating their impact on the central nervous system.

Anti-Inflammatory Response Modulation

The role of this compound in modulating the inflammatory response is intrinsically linked to its antihistaminic properties. Histamine is a significant mediator in the inflammatory process. mdpi.com It is a vasoactive amine that, upon release, contributes to the classic signs of inflammation by increasing blood vessel permeability and promoting the recruitment of immune cells. researchgate.netmdpi.com

By blocking H1 receptors, Etymemazine can mitigate these histamine-driven inflammatory effects. Research in this area explores how antihistamines can influence the broader immune response. Histamine has a dualistic role, sometimes acting as a proinflammatory factor and at other times as a regulatory component. mdpi.com The modulation of histamine receptors can therefore influence the production of various cytokines and chemokines, which are pivotal regulators of cellular and tissue functions during inflammation. mdpi.comcdnsciencepub.com Preclinical studies have investigated how targeting histamine pathways can affect inflammatory signaling, such as the NF-κB pathway, which is crucial in the production of pro-inflammatory cytokines. cdnsciencepub.commdpi.com The potential for phenothiazines to modulate inflammatory cascades continues to be an area of scientific inquiry.

Antiviral Properties

While not a primary therapeutic indication, the antiviral potential of the phenothiazine class of compounds, to which this compound belongs, has been an area of active research. Multiple studies have investigated the efficacy of phenothiazines against a range of viruses, particularly RNA viruses. nih.gov This research gained significant attention during the search for repurposed drugs to combat SARS-CoV-2.

The proposed antiviral mechanisms for phenothiazines are multifaceted and include:

Inhibition of viral entry: Some phenothiazines have been shown to block the clathrin-dependent endocytosis pathway, a mechanism many viruses use to enter host cells. nih.gov

Interference with viral proteins: Research suggests that certain phenothiazines can bind to viral proteins, such as the spike protein of SARS-CoV-2, potentially preventing the proteolytic cleavage necessary for viral activation or blocking its binding to host cell receptors like neuropilin-1. nih.govmdpi.com

Inhibition of viral replication: By potentially disrupting cellular pathways that viruses hijack for replication, these compounds may decrease viral progeny. nih.gov

Several FDA-approved phenothiazines have demonstrated in vitro activity against various coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. nih.gov

Interactive Data Table: In Vitro Antiviral Activity of Select Phenothiazines Against Coronaviruses Users can filter by compound or virus to see the reported efficacy.

CompoundVirusFindingReference
Chlorpromazine MERS-CoVShowed antiviral effect in pre-treatment, concurrent, and post-infection conditions. nih.gov
Fluphenazine MERS-CoVReported EC50 value of 5.87 μM. nih.gov
Fluphenazine SARS-CoVReported EC50 value of 21.43 μM. nih.gov
Alimemazine SARS-CoV-2Inhibited SARS-CoV-2 multiplication in cultured cells by blocking spike protein binding to NRP-1. nih.govmdpi.com
Prochlorperazine SARS-CoV-2Identified as a potential inhibitor of SARS-CoV-2 Mpro. mdpi.com
Perphenazine SARS-CoV-2Showed inhibitory activity against SARS-CoV-2 pseudovirus infection. mdpi.com

This body of research suggests that the phenothiazine scaffold is a promising starting point for the development of broad-spectrum antiviral agents. mdpi.com However, these findings are primarily from in vitro studies, and further in vivo and clinical research is necessary to establish any therapeutic utility for this compound or related compounds in treating viral infections.

Combination Therapies and Polypharmacy Research

The use of this compound in combination with other medications is a subject of research, particularly within the context of polypharmacy. Polypharmacy, commonly defined as the concurrent use of five or more medications, is prevalent in older adults with multiple chronic conditions. Research in this area focuses on understanding the risks and benefits of combining medications, especially those that act on the central nervous system.

The potential for drug-drug interactions is a significant concern with polypharmacy. For a compound like Etymemazine, which has anticholinergic and sedative properties, combining it with other drugs with similar effects (e.g., other antihistamines, benzodiazepines, or certain antidepressants) can amplify these effects. Research into polypharmacy aims to develop tools and strategies, such as medication reviews, to identify high-risk drug combinations and optimize therapeutic regimens to prevent adverse outcomes. Rational combination therapy, when managed appropriately, can achieve better therapeutic goals, but it requires a careful balance of risks against potential benefits.

Exploration in Specific Patient Populations (e.g., Geriatric, Pediatric)

The pharmacotherapy of pediatric and geriatric populations requires special consideration due to significant differences in pharmacokinetics and pharmacodynamics compared to the general adult population. Children are not simply "miniature adults"; their bodies absorb, distribute, metabolize, and eliminate drugs differently. For instance, plasma protein binding of drugs can be reduced in neonates, and the hepatic microsomal enzyme system is relatively immature at birth.

Conversely, elderly patients often experience reduced lean body mass, decreased body water, and a decline in renal function, all of which can alter drug disposition and increase sensitivity to medications. Geriatric patients are often more susceptible to the CNS effects of drugs like first-generation antihistamines, including sedation and confusion.

Research in these special populations is often limited because they are frequently excluded from major clinical trials. Therefore, therapeutic exploration involves careful pharmacokinetic and pharmacodynamic studies to establish appropriate use. For a drug like this compound, research would need to focus on how age-related physiological changes impact its efficacy and safety profile to guide any potential clinical application in these vulnerable groups.

Chemical Synthesis and Structural Analysis in Research

Synthetic Methodologies for Etymemazine (B1205488) Hydrochloride

The synthesis of etymemazine hydrochloride, a phenothiazine (B1677639) derivative, has evolved from established chemical reactions to more refined and optimized approaches aimed at improving yield, purity, and stereoselectivity.

The foundational synthesis of etymemazine involves a classical nucleophilic substitution reaction. evitachem.comwikipedia.org This pathway is characterized by the SN2 alkylation of a phenothiazine core with a suitable aminoalkyl halide.

The key steps in this original synthesis are:

Deprotonation: 2-ethylphenothiazine is treated with a strong base, typically sodamide (NaNH₂), to deprotonate the nitrogen atom of the phenothiazine ring system. This creates a potent nucleophile.

Alkylation: The resulting phenothiazide anion then reacts with 1-dimethylamino-2-methyl-3-chloropropane. The nucleophilic nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion in an SN2 reaction. evitachem.comwikipedia.org

Salt Formation: The resulting free base, etymemazine, is then treated with hydrochloric acid (HCl) to form the more stable and water-soluble hydrochloride salt.

This method, while effective, is representative of traditional synthetic approaches that often require strong bases and may present challenges in purification.

Table 1: Original Synthesis of Etymemazine

StepStarting MaterialsReagentsProductReaction Type
12-ethylphenothiazineSodamide (NaNH₂)2-ethylphenothiazide anionDeprotonation
22-ethylphenothiazide anion, 1-dimethylamino-2-methyl-3-chloropropane-Etymemazine (free base)SN2 Alkylation
3Etymemazine (free base)Hydrochloric Acid (HCl)This compoundAcid-base reaction

Modern Synthetic Approaches and Optimization

Modern organic synthesis focuses on efficiency, selectivity, and sustainability. While specific optimized syntheses for this compound are not extensively detailed in publicly available literature, advancements in the synthesis of related phenothiazine compounds and other heterocyclic structures point to several potential avenues for optimization.

Chemoenzymatic Synthesis: Biocatalysis offers a powerful tool for creating chiral molecules with high enantioselectivity. For related phenothiazines like promethazine (B1679618) and ethopropazine, chemoenzymatic routes have been developed. beilstein-journals.orgnih.gov This approach utilizes lipase-mediated kinetic resolution to produce highly enantioenriched alcohol intermediates, which are then converted to the final amine-containing products. beilstein-journals.orgnih.gov Such a strategy could be adapted for etymemazine to produce specific stereoisomers, allowing for more detailed investigation of their individual pharmacological activities.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times for the synthesis of heterocyclic compounds like 1,4-benzothiazines. openmedicinalchemistryjournal.com This technique could potentially optimize the alkylation step in the etymemazine synthesis by reducing the time required and possibly minimizing side-product formation. openmedicinalchemistryjournal.com

Phase-Transfer Catalysis (PTC): PTC-mediated alkylation of phenothiazine has been reported as an effective method. beilstein-journals.orgnih.gov This technique uses a phase-transfer catalyst to shuttle the phenothiazide anion from a solid or aqueous phase into an organic phase where it can react with the alkyl halide. This can lead to milder reaction conditions compared to the use of sodamide in a non-polar solvent.

These modern methods represent strategic improvements over original pathways, offering benefits such as enhanced stereocontrol, increased reaction rates, and potentially more environmentally friendly conditions. openmedicinalchemistryjournal.commdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how the chemical structure of a compound influences its biological activity. For phenothiazine derivatives like etymemazine, SAR studies have identified key structural features that govern their pharmacological effects.

The tricyclic phenothiazine core is a critical pharmacophore. Modifications to this ring system, particularly at the 2-position, have a significant impact on activity.

Substitution at the 2-Position: The substitution pattern on the phenothiazine rings is crucial. The 2-position is considered the optimal site for substitution. slideshare.net Electron-withdrawing groups (e.g., -Cl, -CF₃) at this position generally increase antipsychotic (neuroleptic) activity. slideshare.net Etymemazine possesses an ethyl group (-CH₂CH₃) at this position, which is an electron-donating group. This substitution pattern is more commonly associated with antihistaminic and sedative properties rather than potent antipsychotic effects. The nature of the substituent at C2 influences the electronic properties of the ring system, which in turn affects how the molecule interacts with its target receptors. slideshare.net

The aliphatic side chain attached to the nitrogen atom at position 10 (N10) is a primary determinant of a phenothiazine's pharmacological profile.

Length of the Alkyl Chain: A three-carbon chain separating the N10 of the phenothiazine ring and the terminal amino nitrogen is critical for significant neuroleptic activity. slideshare.net Shortening this chain to two carbons, as seen in promethazine, tends to enhance antihistaminic and anticholinergic activities while reducing antipsychotic effects. slideshare.net Etymemazine retains this crucial three-carbon chain.

Branching of the Side Chain: Branching on the alkyl chain can influence receptor selectivity and metabolic pathways. Etymemazine features a methyl group at the beta-position (C2) of the three-carbon chain. This branching can affect the conformation of the side chain, potentially altering its interaction with dopamine (B1211576) and other receptors.

The Terminal Amino Group: For optimal neuroleptic activity, the terminal amino group must be tertiary. slideshare.net Etymemazine fulfills this requirement with a dimethylamino group (-N(CH₃)₂). The protonated form of this tertiary amine is believed to be important for receptor binding, possibly through hydrogen bonding interactions. slideshare.net

Table 2: Summary of Key SAR Findings for Phenothiazines

Structural FeatureModificationImpact on Pharmacological Activity
Phenothiazine Core Substitution at C2 with electron-withdrawing groupIncreases antipsychotic activity slideshare.net
Alkyl Side Chain Three-carbon chain between N10 and terminal NOptimal for neuroleptic activity slideshare.net
Alkyl Side Chain Two-carbon chain between N10 and terminal NEnhances antihistaminic/anticholinergic activity slideshare.net
Terminal Amino Group Tertiary amineRequired for potent neuroleptic activity slideshare.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties. mdpi.comrutgers.edu QSAR models translate molecular structures into numerical descriptors and use statistical methods to derive a mathematical equation that predicts the activity of new, unsynthesized analogues. mdpi.com

For phenothiazine derivatives, a QSAR study would typically involve:

Descriptor Calculation: A range of molecular descriptors would be calculated for a series of phenothiazine analogues. These can be categorized as:

Lipophilic: Such as logP, which describes the compound's hydrophobicity and affects its ability to cross cell membranes.

Electronic: Descriptors like Hammett constants or atomic partial charges, which quantify the electron-donating or electron-withdrawing nature of substituents.

Steric: Parameters like molar refractivity or Taft steric parameters, which describe the size and shape of the molecule or its substituents.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that links these descriptors to the observed biological activity (e.g., receptor binding affinity, enzyme inhibition). mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

While specific QSAR models exclusively for etymemazine are not prominent in the literature, the principles of QSAR are widely applied in the optimization of phenothiazines and other CNS-active agents. Such models help rationalize the observed SAR (e.g., why an electron-withdrawing group at C2 is beneficial for antipsychotic activity) and guide the design of new analogues with potentially improved potency or selectivity. rutgers.edu

Computational Chemistry and Drug Design

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and design, providing deep insights into the structural, electronic, and physicochemical properties of molecules like Etymemazine and its parent class, the phenothiazines. These in silico methods allow researchers to predict molecular behavior, understand drug-receptor interactions, and rationally design novel derivatives with potentially enhanced therapeutic profiles.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used extensively to investigate the electronic structure and reactivity of phenothiazine derivatives. tandfonline.commdpi.com By applying DFT, researchers can calculate a variety of molecular descriptors that help predict the stability and biological activity of these compounds. mdpi.comsamipubco.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and its ability to participate in charge transfer interactions, which are often fundamental to a drug's mechanism of action. samipubco.com

For instance, studies on various phenothiazine derivatives have shown that a smaller HOMO-LUMO gap correlates with higher reactivity, which can be crucial for the molecule's therapeutic effect. samipubco.com DFT computations are also employed to determine thermochemical parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which provide insights into a compound's potential antioxidant properties. mdpi.com Furthermore, these calculations can predict molecular geometry, vibrational frequencies, and generate electrostatic potential maps, which identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. tandfonline.com

Table 1: Calculated Quantum Chemical Descriptors for Representative Phenothiazine Derivatives Using DFT. samipubco.com
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Phenothiazine (PP)-5.01-0.604.412.20
Phenothiazine-1-carbaldehyde (PPC)-5.61-1.953.664.48
N-benzyl-phenothiazine-1-carbaldehyde (BPPC)-5.59-1.913.684.50
N-benzyl-phenothiazine-1-carbonitrile (BPPCA)-5.91-2.843.076.85

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this involves docking a ligand (like a phenothiazine derivative) into the active site of a target protein. This method is crucial for elucidating potential mechanisms of action and for screening virtual libraries of compounds against biological targets. samipubco.comresearchgate.net

For example, phenothiazine derivatives have been docked against various enzymes, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease research. nih.gov These studies calculate a "docking score" or "glide score," which estimates the binding affinity between the ligand and the protein. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov This information is vital for structure-activity relationship (SAR) studies, helping chemists to design new molecules with improved binding affinity and selectivity. nih.gov

Table 2: Molecular Docking Glide Scores of Designed Coumarin-Fused Phenothiazine Analogs Against Acetylcholinesterase (PDB ID: 4EY7). nih.gov
Compound IDGlide Score (kcal/mol)Binding Energy (MM-GBSA) (kcal/mol)
Standard (Donepezil)-16.9898-60.0321
Analog A1-11.4589-54.6789
Analog A4-13.4237-49.8871
Analog A6-12.0112-52.1453
Analog A8-12.9854-45.7811

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that attempt to correlate the chemical structure of compounds with their biological activity. ubbcluj.roderpharmachemica.com For phenothiazines, QSAR models have been developed to predict various activities, including antitubercular efficacy and the ability to reverse multidrug resistance in cancer cells. nih.govwisdomlib.org

These models are built using a set of known phenothiazine derivatives and their measured biological activities. derpharmachemica.com Molecular descriptors, representing physicochemical properties like hydrophobicity (logP), electronic effects, and steric factors, are calculated for each molecule. ubbcluj.roresearchgate.net Statistical techniques such as multiple linear regression (MLR) and principal components analysis (PCA) are then used to create a mathematical equation that relates these descriptors to activity. derpharmachemica.com

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D fields surrounding the molecules. nih.gov These studies have highlighted the importance of hydrophobic and hydrogen bond acceptor fields in determining the activity of phenothiazine derivatives. nih.gov The resulting QSAR models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. wisdomlib.org

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are often performed. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the ligand-protein complex. tandfonline.comnih.gov These simulations can be used to assess the stability of the binding pose predicted by docking and to understand how the protein and ligand adapt to each other upon binding. tandfonline.com By analyzing parameters like root mean square fluctuation (RMSF) and radius of gyration, researchers can confirm the stability of the complex, adding confidence to the predictions made by other computational methods. tandfonline.com

Advanced Research Methodologies and Technologies

In Vitro and In Vivo Research Models

Preclinical research relies on a variety of models to predict the physiological and toxicological effects of drug candidates before human trials.

Organ-on-a-Chip (OoC) technology has emerged as a groundbreaking tool in preclinical drug development, offering a more accurate and efficient alternative to traditional 2D cell cultures and animal models. nih.govnih.gov These microfluidic devices are cultured with living human cells in a 3D microenvironment that mimics the structure and function of human organs. nih.govnih.gov For a compound like etymemazine (B1205488) hydrochloride, a phenothiazine (B1677639) derivative, OoC models of the gut, liver, and blood-brain barrier would be particularly relevant for preclinical assessment.

A gut-on-a-chip model could provide insights into the intestinal absorption of etymemazine hydrochloride, a key parameter for its oral administration. The liver, being the primary site of metabolism for many drugs, can be modeled using a liver-on-a-chip to study the metabolic profile of this compound and predict potential drug-drug interactions. nih.gov Furthermore, a blood-brain barrier-on-a-chip could be instrumental in understanding the central nervous system penetration of the compound, which is crucial for its antipsychotic and sedative effects.

The key advantage of OoC technology is its potential to provide more human-relevant data, thereby reducing the reliance on animal testing and potentially lowering the high failure rates of drugs in clinical trials. nih.govnih.gov

Advanced imaging techniques are indispensable tools in modern drug research, allowing for the non-invasive visualization of biological processes at the molecular and cellular levels. For a psychoactive compound like this compound, neuroimaging techniques are of paramount importance.

Magnetic Resonance Imaging (MRI) can be employed to study structural and functional changes in the brain in response to this compound administration. For instance, MRI can detect medication-induced changes, such as cytotoxic lesions of the corpus callosum, which have been observed with other antipsychotic agents. nih.govnih.gov

Near-Infrared Fluorescent (NIRF) imaging is another advanced technique that has been used to develop theranostic phenothiazine-based compounds for Alzheimer's disease, acting as both imaging probes and inhibitors of β-amyloid aggregation. nih.gov This highlights the potential for developing derivatives of this compound with imaging capabilities to study their distribution and target engagement in real-time.

The table below summarizes some advanced imaging techniques and their potential applications in the research of this compound.

Imaging TechniquePotential Application for this compound Research
Magnetic Resonance Imaging (MRI) - Assess structural and functional brain changes. nih.govnih.gov - Investigate cerebrovascular effects. nih.gov
Near-Infrared Fluorescent (NIRF) Imaging - Develop theranostic derivatives for real-time tracking. nih.gov - Study drug distribution and target engagement. nih.gov
Positron Emission Tomography (PET) - Quantify receptor occupancy and neurotransmitter concentration.
Single-Photon Emission Computed Tomography (SPECT) - Assess regional cerebral blood flow and neuronal activity.

Omics Technologies in Drug Research (e.g., Proteomics, Genomics)

Omics technologies, including genomics, proteomics, and metabolomics, provide a comprehensive understanding of the molecular mechanisms underlying drug action and response. ebrary.netnih.gov

Genomics studies how an individual's genetic makeup influences their response to drugs (pharmacogenomics). nih.gov For this compound, genomic studies could help identify genetic variations that affect its metabolism, efficacy, and susceptibility to adverse effects. This could lead to more personalized treatment approaches. nih.govmdpi.com

Proteomics , the large-scale study of proteins, can be used to identify the protein targets of this compound and to understand how the drug modulates cellular pathways. researchgate.netnih.gov This can reveal novel mechanisms of action and potential biomarkers for treatment response.

Metabolomics analyzes the complete set of small-molecule metabolites in a biological sample. In the context of this compound research, metabolomics could be used to identify metabolic signatures associated with drug efficacy and toxicity.

The integration of these multi-omics datasets can provide a holistic view of the biological effects of this compound, facilitating the discovery of new therapeutic applications and the development of safer and more effective treatment strategies. frontiersin.orgmdpi.com

Artificial Intelligence and Machine Learning in Drug Discovery

In the context of phenothiazines, computational studies have already been conducted to design and evaluate new analogs with specific biological activities. For instance, machine learning models have been used to explore the inhibitory activity of phenothiazine derivatives against the acetylcholinesterase enzyme, a target for Alzheimer's disease therapy. nih.gov

The table below outlines some applications of AI and ML in phenothiazine drug discovery.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Target Identification Analyzing genomic and proteomic data to identify novel drug targets. intuitionlabs.aiDiscovering new therapeutic indications for this compound.
Virtual Screening Screening large compound libraries to identify potential hits. mdpi.comIdentifying new phenothiazine derivatives with desired activities.
De Novo Drug Design Generating novel molecular structures with optimized properties.Designing this compound analogs with improved efficacy and safety.
ADMET Prediction Predicting the pharmacokinetic and toxicological properties of compounds. mdpi.comPrioritizing drug candidates and reducing late-stage failures.
Drug Repurposing Identifying new uses for existing drugs. mdpi.comFinding new therapeutic applications for this compound.

Pharmaceutical Research and Technology

Advances in pharmaceutical technology are crucial for optimizing the delivery and performance of drugs.

Many phenothiazine derivatives exhibit poor water solubility, which can limit their bioavailability and therapeutic efficacy. Advanced drug delivery systems can overcome these challenges by improving the solubility, stability, and targeting of these compounds. nih.govresearchgate.net

Nanoparticles , such as nanospheres and micelles, have been investigated as carriers for phenothiazine derivatives. nih.govresearchgate.net These submicron-sized particles can encapsulate the drug, protecting it from degradation and facilitating its transport to the target site. nih.gov Studies have shown that micelles can exhibit significantly higher drug loading properties and cytotoxic activity against cancer cells compared to nanospheres for certain phenothiazine derivatives. researchgate.net Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable polymer that has been widely used to formulate nanoparticles for drug delivery. mdpi.com

Liposomes , which are vesicles composed of a lipid bilayer, are another promising drug delivery system for phenothiazines. They can encapsulate both hydrophilic and lipophilic drugs and have been shown to interact with phenothiazine compounds. nih.govnih.gov Liposomal formulations can reduce the side effects of encapsulated drugs by altering their biodistribution and preventing their accumulation in non-target tissues. nih.gov

These advanced drug delivery systems hold significant potential for improving the therapeutic profile of this compound by enhancing its bioavailability, reducing its side effects, and potentially enabling targeted delivery to specific tissues or cells. mdpi.comgenesispub.org

Ethical and Regulatory Considerations in Research

Ethical Implications in Clinical and Preclinical Studies

The ethical conduct of research involving Etymemazine (B1205488) hydrochloride, as with any psychoactive substance, is paramount and guided by foundational principles of respect for persons, beneficence, and justice. nih.govpsychiatryonline.org These principles are applied throughout the research lifecycle, from initial laboratory studies to human clinical trials.

In preclinical research, the primary ethical considerations revolve around the use of animal models. srce.hrbiobostonconsulting.com While essential for understanding the preliminary safety and efficacy of a compound, the use of animals in research necessitates a commitment to the "3Rs" principle: Replacement, Reduction, and Refinement. This framework advocates for the use of non-animal methods where possible, minimizing the number of animals used, and refining experimental techniques to reduce suffering. srce.hr Any preclinical study must be scientifically sound and justified, with the potential knowledge gained outweighing the ethical costs of animal use. srce.hrbiobostonconsulting.com Furthermore, adherence to Good Laboratory Practices (GLP) is an ethical and regulatory requirement to ensure the quality and integrity of the data generated. srce.hrbiobostonconsulting.com

When research progresses to clinical studies involving human participants, the ethical obligations become even more pronounced. A cornerstone of ethical clinical research is the process of informed consent. nih.govpsychiatrictimes.commeetlifesciences.com Participants must be fully informed about the nature of the study, the potential risks and benefits of the investigational drug, and their right to withdraw at any time without penalty. For a psychoactive compound like Etymemazine hydrochloride, ensuring that participants have the capacity to provide meaningful informed consent is a critical consideration. nih.gov

The principle of beneficence requires that the potential benefits of the research justify the risks to participants. nih.govpsychiatryonline.orgnih.gov This involves a careful risk-benefit analysis at every stage of the clinical trial. meetlifesciences.com In the context of antipsychotic and psychoactive drug research, there is an ongoing ethical debate regarding the use of placebo controls, particularly in studies involving symptomatic individuals, as it may involve withholding effective treatment. nih.gov Ethical human research necessitates that the potential for advancing knowledge is proportional to the risks posed to the participants. nih.gov

The following table outlines key ethical considerations in the research of psychotropic compounds, which would be applicable to studies involving this compound.

Phase of Research Key Ethical Considerations Guiding Principles
Preclinical Justification for the use of animal models. Adherence to the "3Rs" (Replacement, Reduction, Refinement). Minimization of animal suffering. Scientific validity of the study design.Beneficence, Non-maleficence
Clinical (Phase I-III) Informed consent process and capacity of participants. Favorable risk-benefit ratio for participants. Patient safety and monitoring. Use of placebo controls. Confidentiality of participant data.Respect for Persons, Beneficence, Non-maleficence, Justice
Post-Approval Ongoing monitoring of long-term effects. Fair access to the medication.Justice, Beneficence

Regulatory Science and Drug Development Pathways

The development of a new drug is a highly regulated process designed to ensure that new medications are safe and effective for their intended use. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the development of pharmaceuticals, including those that act on the central nervous system. mmsholdings.comeuropa.eu

The drug development pathway for a compound like this compound would typically follow a series of well-defined stages. This process begins with preclinical research to gather data on the compound's pharmacology and toxicology. gardner.law If the preclinical data is promising, a sponsor can submit an Investigational New Drug (IND) application to the FDA, or a similar application to other regulatory authorities, to begin clinical trials in humans. gardner.law

Clinical trials are generally conducted in three phases:

Phase I: Small studies to evaluate the safety, tolerability, and pharmacokinetic properties of the drug in a small number of healthy volunteers.

Phase II: Larger studies to assess the drug's effectiveness for a specific indication and to further evaluate its safety in a larger group of individuals.

Phase III: Large-scale, multicenter trials to confirm the drug's efficacy, monitor side effects, and compare it to commonly used treatments.

The design and conduct of these trials must adhere to Good Clinical Practice (GCP) guidelines, which are international ethical and scientific quality standards for designing, conducting, recording, and reporting trials that involve the participation of human subjects.

Recently, regulatory agencies have been adapting their guidance to address the unique challenges of developing psychoactive substances, such as psychedelics. mmsholdings.compremier-research.comraps.orggmp-compliance.org This includes considerations for the design of clinical trials where traditional placebo controls may be difficult to implement due to the noticeable psychoactive effects of the active drug. raps.org While this compound is not a classic psychedelic, the evolving regulatory landscape for psychoactive compounds highlights the importance of robust trial design and a thorough assessment of abuse potential. mmsholdings.comgardner.lawraps.org

Upon successful completion of clinical trials, the sponsor can submit a New Drug Application (NDA) to the FDA or a Marketing Authorisation Application (MAA) to the EMA. These applications contain all the data from the preclinical and clinical studies for review by the regulatory agency. The agency will then conduct a thorough review to determine if the benefits of the drug outweigh its risks for the intended population.

The following table provides a simplified overview of the drug development and regulatory pathway.

Stage Primary Objective Key Regulatory Milestone
Preclinical To assess the preliminary efficacy, toxicity, and pharmacokinetic profile of the compound.Submission of an Investigational New Drug (IND) or equivalent application.
Clinical Trials (Phase I-III) To evaluate the safety and efficacy of the drug in humans.Adherence to Good Clinical Practice (GCP) guidelines.
Regulatory Review To independently assess the safety and efficacy data to determine if the drug should be approved for marketing.Submission of a New Drug Application (NDA) or Marketing Authorisation Application (MAA).
Post-Market Surveillance (Phase IV) To monitor the long-term safety and effectiveness of the drug in the general population.Ongoing reporting of adverse events.

Future Directions and Emerging Research Areas

Personalized Medicine Approaches for Phenothiazines

The concept of "one drug fits all" is gradually being replaced by personalized medicine, which aims to tailor treatment to an individual's unique genetic makeup. humanjournals.com For phenothiazines like etymemazine (B1205488) hydrochloride, pharmacogenomics—the study of how genes affect a person's response to drugs—holds significant promise for optimizing therapy. pharmacytimes.com

Genetic variations can significantly influence how an individual metabolizes a drug, which in turn affects its efficacy and the likelihood of adverse effects. longdom.org A key area of focus in phenothiazine (B1677639) pharmacogenomics is the cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 enzyme. incitehealth.comnih.gov This enzyme is responsible for the metabolism of approximately 25% of commonly prescribed drugs, including many antipsychotics. incitehealth.com

The gene encoding CYP2D6 is highly polymorphic, meaning it has many different variations (alleles). nih.govmdpi.com These variations can lead to different metabolic phenotypes:

Poor metabolizers (PMs): Individuals with two non-functional copies of the CYP2D6 gene. They metabolize drugs slowly, leading to higher drug concentrations in the blood and an increased risk of toxicity.

Intermediate metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

Normal metabolizers (NMs): Individuals with two fully functional copies of the gene.

Ultrarapid metabolizers (UMs): Individuals with multiple copies of the CYP2D6 gene, leading to very fast drug metabolism. This can result in lower-than-expected drug concentrations and potentially a lack of therapeutic effect at standard doses. mdpi.com

By identifying a patient's CYP2D6 genotype, clinicians could potentially adjust the dosage of etymemazine hydrochloride to achieve optimal therapeutic outcomes while minimizing the risk of adverse reactions. mlo-online.com For instance, a poor metabolizer might require a lower dose, while an ultrarapid metabolizer might need a higher dose.

CYP2D6 PhenotypeMetabolic CapacityPotential Impact on this compound Therapy
Poor Metabolizer (PM)Significantly reducedIncreased risk of adverse effects at standard doses.
Intermediate Metabolizer (IM)Moderately reducedMay require dose adjustments.
Normal Metabolizer (NM)NormalStandard dosing is generally appropriate.
Ultrarapid Metabolizer (UM)Significantly increasedPotential for therapeutic failure at standard doses.

Neuropharmacology Beyond Traditional Indications

While this compound's primary mechanism of action is understood to involve the blockade of dopamine (B1211576) D2 receptors, its broader neuropharmacological profile suggests potential for applications beyond psychosis. nih.gov Phenothiazines are known to interact with a variety of other receptor systems, including serotonergic, histaminergic, and muscarinic receptors. nih.govacs.org This polypharmacology opens the door to exploring its utility in other neurological and psychiatric conditions.

Research into the neuropharmacology of phenothiazines has suggested potential roles in areas such as anxiety and neuroprotection. drugs.com The antihistaminic properties of drugs like etymemazine contribute to their sedative effects, which could be harnessed for the management of anxiety and agitation. wikipedia.orgdrugs.com

Furthermore, some studies have explored the potential of phenothiazine derivatives in cancer therapy, suggesting that their effects are not limited to the central nervous system. nih.govacs.org While this is outside the scope of neuropharmacology, it highlights the diverse biological activities of this class of compounds. The exploration of this compound's effects on various neurotransmitter systems and intracellular signaling pathways could uncover novel therapeutic targets and indications. nih.gov

Innovative Drug Discovery Paradigms for this compound

Modern drug discovery has moved beyond traditional synthesis and screening methods. Innovative paradigms such as computational drug design, high-throughput screening, and drug repurposing are now being employed to identify new therapeutic uses for existing compounds and to develop novel molecules with improved properties. nuvisan.com

Computational Drug Design: This approach uses computer modeling to predict how a molecule will interact with a biological target. nuvisan.com For this compound, this could involve designing analogs with greater selectivity for specific receptor subtypes, potentially enhancing therapeutic efficacy while reducing side effects.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. nuvisan.com Novel phenothiazine derivatives could be synthesized and screened for activity against a wide range of biological targets, potentially uncovering unexpected therapeutic applications. nih.govacs.org

Drug Repurposing: This strategy involves identifying new uses for approved drugs. nih.govnih.gov Given the known polypharmacology of phenothiazines, this compound could be a candidate for repurposing in other conditions where its various receptor interactions might be beneficial. researchgate.net

Recent research has focused on the synthesis and screening of novel phenothiazine derivatives for various activities, including cytotoxic effects against cancer cell lines. nih.govacs.org This demonstrates the ongoing interest in exploring the therapeutic potential of the phenothiazine scaffold.

Innovative Drug Discovery ApproachApplication to this compound
Computational Drug DesignDevelopment of analogs with improved receptor selectivity.
High-Throughput ScreeningScreening of new phenothiazine derivatives against diverse biological targets.
Drug RepurposingInvestigation of this compound for new therapeutic indications based on its known pharmacological profile.

Long-term Outcome Research and Post-marketing Surveillance

Post-marketing surveillance involves monitoring the safety of a drug after it has been released to the market. nih.govfda.gov This is crucial for identifying rare or long-term adverse effects that may not have been apparent in pre-approval clinical trials. fda.govresearchgate.net Spontaneous reporting systems, such as the FDA's Adverse Event Reporting System (FAERS), play a vital role in this process. fda.govnih.gov

Long-term outcome research would involve following patients who have been treated with this compound over extended periods to assess not only its long-term efficacy but also the incidence of any delayed adverse effects. hpra.ie Such studies are particularly important for understanding the risks in specific patient populations, such as the elderly, who may be more susceptible to certain side effects. hpra.ienih.gov

A comprehensive understanding of the long-term risk-benefit profile of this compound is necessary to ensure its safe and effective use in clinical practice. This includes ongoing evaluation of its effects on various organ systems and its potential for drug-drug interactions. drugs.comnih.govnj.gov

Q & A

Q. What are the established synthetic pathways for Etymemazine hydrochloride, and how do reaction conditions influence yield and purity?

this compound is synthesized via the reaction of methallyl chloride with dimethylamine and hydrogen chloride under anhydrous conditions, following an anti-Markovnikov addition mechanism . Key factors affecting yield include stoichiometric ratios of reactants, temperature control (to prevent side reactions), and purification techniques such as recrystallization. Purity can be validated using HPLC with UV detection, referencing pharmacopeial standards for antihistamine derivatives .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the dimethylamino and methallyl groups.
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) for purity analysis, calibrated against USP reference standards .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode can verify the molecular ion peak at m/z 135.64 (free base) and 172.09 (hydrochloride) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, tight-sealing goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management: Collect solid residues mechanically and dispose of as hazardous waste .
  • First Aid: For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo studies?

Contradictions may arise from differences in metabolic enzyme activity (e.g., cytochrome P450 isoforms) or bioavailability due to formulation variations. To address this:

  • Experimental Design: Conduct parallel in vitro (hepatocyte assays) and in vivo (rodent models) studies under standardized conditions .
  • Data Normalization: Account for variables like plasma protein binding and tissue distribution using LC-MS/MS quantification .
  • Statistical Analysis: Apply multivariate regression to identify confounding factors (e.g., diet, genetic polymorphisms) .

Q. What methodological strategies are effective in optimizing this compound formulations for enhanced stability and bioavailability?

  • Excipient Screening: Test viscosity-reducing agents (e.g., sucrose, agar) to improve solubility without altering chemical integrity .
  • Accelerated Stability Studies: Store formulations at 40°C/75% RH for 6 months and monitor degradation products via HPLC-UV .
  • In Vivo Testing: Use burn treatment models (e.g., hydrogel-based delivery in rodents) to assess bioavailability and therapeutic efficacy .

Q. How should researchers design experiments to investigate the antihistamine mechanism of this compound while minimizing off-target effects?

  • Target Validation: Perform competitive binding assays against histamine H1 receptors, using promethazine as a positive control .
  • Selectivity Profiling: Screen for activity at related GPCRs (e.g., muscarinic, serotonin receptors) to identify off-target interactions .
  • Functional Assays: Measure intracellular calcium flux in HEK293 cells transfected with H1 receptors to quantify potency (EC50) .

Q. What approaches are recommended for reconciling discrepancies in toxicity data from preclinical studies of this compound?

  • Dose-Response Analysis: Compare NOAEL (No Observed Adverse Effect Level) across species using allometric scaling .
  • Metabolite Profiling: Identify toxic metabolites (e.g., N-oxides) via LC-MS and assess their contribution to adverse effects .
  • Peer Review: Engage cross-disciplinary experts to evaluate study design flaws (e.g., insufficient sample size, confounding variables) .

Methodological Resources

  • Data Contradiction Analysis: Follow iterative qualitative frameworks to reassess hypotheses and refine experimental parameters .
  • Literature Review: Utilize CAS Common Chemistry and EPA DSSTox for authoritative structural and toxicological data .
  • Ethical Compliance: Adhere to OSHA HCS guidelines for hazardous chemical handling and documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.